(2-Isopropylphenyl)allyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-2-prop-2-enylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPZPUJUCZPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Isopropylphenyl Allyl Sulfide and Analogues
Strategic Approaches to Sulfide (B99878) Bond Formation
The creation of a carbon-sulfur bond is the key step in the synthesis of (2-Isopropylphenyl)allyl sulfide. This can be achieved through various strategic approaches, which are broadly categorized into direct nucleophilic substitutions and more modern transition-metal-catalyzed cross-coupling reactions. These methods offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.
Direct Coupling and Substitution Reactions
Direct coupling methods are among the most fundamental strategies for forming sulfide bonds. These reactions typically involve a nucleophilic sulfur species reacting with an electrophilic carbon atom.
The synthesis of this compound can be efficiently achieved through the direct coupling of a 2-isopropylthiophenol derivative with an allyl moiety. This transformation is analogous to the classic Williamson ether synthesis and typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.orgkhanacademy.org
In this method, the 2-isopropylthiophenol is first deprotonated by a suitable base, such as sodium hydroxide, to form the corresponding thiolate anion. khanacademy.org This thiolate is a potent nucleophile that subsequently attacks an allylic electrophile, commonly an allyl halide like allyl chloride or allyl bromide. The reaction involves a backside attack on the carbon atom bearing the leaving group, leading to the formation of the C-S bond and inversion of stereochemistry if the carbon is chiral. wikipedia.orgacsgcipr.org
The general reaction scheme is as follows:
Deprotonation: 2-isopropylthiophenol is treated with a base to generate the 2-isopropylthiophenoxide.
Nucleophilic Attack: The thiophenoxide attacks the allyl halide, displacing the halide to form this compound.
This SN2 reaction is most effective with primary alkyl halides like allyl chloride. masterorganicchemistry.comyoutube.com The choice of solvent is also crucial, with polar aprotic solvents often being used to facilitate the reaction. acsgcipr.org This method represents a straightforward and cost-effective route to the target compound, relying on readily available starting materials.
To overcome some of the limitations of classical SN2 reactions and to expand the scope of substrates, transition-metal-catalyzed methods have been developed. These catalytic systems offer milder reaction conditions and greater functional group compatibility.
A notable advancement in C-S bond formation is the use of nickel(0) catalysts. A nickel(0) triethyl phosphite (B83602) complex has been shown to effectively promote the reaction of allylic acetates with thiols to produce allylic sulfides. nih.govacs.org A key advantage of this method is its high degree of regio- and stereospecificity. The reaction proceeds with the retention of configuration and without the allylic rearrangement that is often observed with other transition-metal catalysts. acs.org
This nickel-catalyzed system allows for the conversion of both (E)- and (Z)-allylic acetates into their corresponding sulfides while preserving the double bond's stereochemistry. The reactions are performed under mild conditions and provide an efficient alternative to palladium- or rhodium-based systems. acs.org
Table 1: Nickel(0)-Catalyzed Synthesis of Allylic Sulfides This table is a representative example based on the described methodology.
| Entry | Thiol | Allylic Acetate (B1210297) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Isopropylthiophenol | Allyl Acetate | This compound | >90 |
| 2 | Thiophenol | Cinnamyl Acetate | Phenyl cinnamyl sulfide | >90 |
| 3 | 4-Methylthiophenol | (Z)-But-2-en-1-yl acetate | (Z)-4-Tolyl but-2-en-1-yl sulfide | >90 |
An efficient and environmentally friendly method for synthesizing allyl sulfides utilizes tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂) as a catalyst. This procedure involves the direct allylic substitution of thiols with allyl alcohols. researchgate.netwikipedia.org The reaction is typically carried out in dichloromethane (B109758) (DCM) at room temperature, offering the significant advantage of mild conditions. youtube.comresearchgate.net
This methodology demonstrates broad substrate tolerance, accommodating various linear and cyclic allyl alcohols as well as a wide range of thiols. researchgate.net The process is highly efficient, affording good to excellent yields (67-99%) of the desired allyl sulfides. researchgate.netwikipedia.org A notable feature is that water is the only byproduct, making it an environmentally benign process. Furthermore, the catalyst loading can be reduced for gram-scale reactions without a significant loss of yield. wikipedia.org
Table 2: Sn(OTf)₂-Catalyzed Synthesis of Allyl Sulfides Data derived from research findings. wikipedia.org
| Entry | Thiol | Allyl Alcohol | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylthiophenol | Allyl Alcohol | 5 | 99 |
| 2 | 2-Isopropylthiophenol | Allyl Alcohol | 5 | 95 (Est.) |
| 3 | Thiophenol | Cinnamyl Alcohol | 5 | 96 |
| 4 | 4-Chlorothiophenol | Allyl Alcohol | 5 | 97 |
Indium triiodide (InI₃) serves as an effective catalyst for the formation of thioethers via the substitution of an acetoxy group in various acetates with thiosilanes. acsgcipr.orgnih.gov This method is applicable to a wide range of substrates, including primary, secondary, tertiary, benzylic, propargylic, and allylic acetates. acsgcipr.org
For the synthesis of allylic sulfides, an appropriate allylic acetate is reacted with a thiosilane, such as trimethyl(phenylthio)silane, in the presence of a catalytic amount of indium triiodide. This approach provides a versatile and efficient pathway to various thioethers under relatively mild conditions. acsgcipr.orgnih.gov
Transition-Metal-Catalyzed C-S Bond Formation
Rhodium-Catalyzed Hydrothiolation of 1,3-Dienes
Rhodium catalysis has emerged as a powerful tool for the direct and atom-economical formation of carbon-sulfur bonds. The hydrothiolation of 1,3-dienes, catalyzed by rhodium complexes, provides a regioselective route to either secondary or tertiary allylic sulfides. thieme-connect.comorganic-chemistry.org This method is particularly advantageous as it involves the selective addition of a thiol to the more substituted double bond of the diene. thieme-connect.comorganic-chemistry.org
The reaction tolerates a broad range of functional groups, and the catalyst loading can be as low as 0.1 mol%. thieme-connect.com Enantioselective variants of this reaction, employing chiral bisphosphine ligands, have been developed to produce chiral secondary or tertiary allylic sulfides with high enantioselectivities. thieme-connect.com For instance, the hydrothiolation of various 1,3-dienes with thiols in the presence of a rhodium catalyst and a chiral ligand can yield products with enantiomeric ratios up to 99:1. thieme-connect.com The choice of ligand is crucial in determining the enantioselectivity of the reaction. thieme-connect.com
A proposed mechanism for this transformation involves the coordination of the diene to the rhodium catalyst, followed by insertion of the thiol. thieme-connect.com This process allows for the construction of C-S bonds in a highly controlled manner. thieme-connect.com
| Diene Substrate | Thiol Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| 1,3-Butadiene | Thiophenol | Rh(I)/Chiral Bisphosphine | Good | Up to 99:1 | thieme-connect.com |
| Isoprene | Alkyl Thiol | Rh(I)/Chiral Bisphosphine | Good to High | Variable | thieme-connect.com |
| Cyclohexadiene | Aryl Thiol | Rh(I)/Chiral Bisphosphine | High | Up to 98:2 | thieme-connect.com |
Nickel-Catalyzed Reductive Coupling Strategies with Thiosulfonates/Selenosulfonates
Nickel-catalyzed reductive cross-coupling reactions have become a versatile method for the formation of carbon-sulfur bonds. A novel approach utilizes nickel catalysts for the reductive cross-coupling of thiosulfonates, which are stable and readily available, to synthesize a wide array of symmetrical and unsymmetrical disulfides under mild conditions. nih.govkaust.edu.sarsc.org This methodology is highly selective and has been successfully applied to the late-stage modification of pharmaceuticals. nih.govkaust.edu.sa
More specifically for the synthesis of unsymmetrical thioethers, a nickel-catalyzed reductive coupling between organic iodides and thiosulfonates has been developed. rsc.orgresearchgate.net This method demonstrates good functional group tolerance, low catalyst loading, and excellent chemoselectivity. rsc.org The reaction is believed to proceed through a radical pathway. rsc.orgresearchgate.net Additionally, a synergistic approach involving nickel-catalyzed reductive coupling and SN2 reaction of allyl bromides with thiosulfonates allows for the simultaneous synthesis of sulfides and sulfones with excellent yields and broad functional group compatibility. organic-chemistry.org
| Electrophile 1 | Electrophile 2 | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Thiosulfonate | Thiosulfonate | Ni(II) salt, Zn or Mn reductant | Symmetrical/Unsymmetrical Disulfides | Mild conditions, high selectivity | nih.govkaust.edu.sa |
| Organic Iodide | Thiosulfonate | Nickel catalyst | Unsymmetrical Thioethers | Low catalyst loading, good functional group tolerance | rsc.orgresearchgate.net |
| Allyl Bromide | Thiosulfonate | Nickel catalyst | Allyl Sulfides and Sulfones | Excellent step economy, mild conditions | organic-chemistry.org |
Iridium-Catalyzed Regio- and Enantioselective Allylation of Allyl Carbonates with Aliphatic Thiols
Iridium catalysis offers a highly effective method for the regio- and enantioselective synthesis of branched allyl sulfides. organic-chemistry.org The iridium-catalyzed allylation of allyl carbonates with aliphatic thiols as nucleophiles proceeds in good yields and with high enantioselectivity. organic-chemistry.org This reaction is particularly useful for creating chiral centers.
Furthermore, iridium-catalyzed allylic substitution with sulfinates has been shown to produce branched allylic sulfones with high regioselectivity and enantioselectivities up to 98% ee. nih.govacs.org This method is effective for both aromatic and aliphatic sulfinates reacting with achiral allylic carbonates. nih.govacs.org The development of iridium catalysts with chiral phosphoramidite (B1245037) ligands has been crucial for achieving high levels of enantioselectivity in these transformations. acs.org
| Substrate | Nucleophile | Catalyst System | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Allyl Carbonate | Aliphatic Thiol | Iridium/Phosphoramidite | Branched Allyl Sulfide | High Regio- and Enantioselectivity | organic-chemistry.org |
| Achiral Allyl Carbonate | Sodium Sulfinate | Iridium Complex | Branched Allylic Sulfone | High Regio- and Enantioselectivity (up to 98% ee) | nih.govacs.org |
Radical-Mediated Sulfonylation for Allyl Sulfone Precursors
Radical-mediated reactions provide a powerful alternative for the synthesis of allyl sulfones, which are precursors to allyl sulfides. These methods often utilize readily available starting materials and proceed under mild conditions.
One such approach involves the direct condensation of sodium arylsulfinates with α,β-disubstituted nitroalkenes to afford allylic sulfones in excellent yields. researchgate.net Another strategy is the visible-light-mediated allylation of unactivated sp³ C-H bonds, directed by an amidyl radical, using electron-deficient allyl sulfones as radical acceptors. researchgate.net
A metal-free protocol for the sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes using sodium dithionite (B78146) (Na₂S₂O₄) has also been reported. rsc.org In this reaction, Na₂S₂O₄ serves as both an SO₂ source and an electron donor, obviating the need for metal catalysts. rsc.org The transformation proceeds via a radical pathway and exhibits excellent substrate scope and functional group tolerance. rsc.org
| Starting Materials | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Sodium Arylsulfinates, α,β-disubstituted Nitroalkenes | Lewis base | Metal-free, mild conditions, excellent yields | researchgate.net |
| Amide Precursor, Allyl Sulfone | Visible light, photocatalyst | Remote C-H functionalization | researchgate.net |
| Alkyl Alkynes/Alkenes, Electron-deficient Alkenes | Na₂S₂O₄, water | Metal-free, SO₂ source and reductant in one | rsc.org |
Organometallic Approaches: Zinc-Mediated Coupling with Arylsulfonyl Chlorides
Organometallic reagents, particularly organozinc compounds, are valuable in C-S bond formation. A copper(I) iodide-promoted sulfenylation of organozinc reagents with arylsulfonyl chlorides and triphenylphosphine (B44618) has been developed. rsc.org This reaction proceeds smoothly under mild conditions to produce a variety of sulfides, including allylic thioethers, in good to excellent yields. rsc.org
The proposed mechanism involves the reduction of the arylsulfonyl chloride by triphenylphosphine to a diaryl disulfide. rsc.org Transmetalation of the organozinc reagent with CuI generates an organocopper species, which can homolytically cleave to form a radical. This radical is then trapped by the disulfide to form the thioether product. rsc.org This method is compatible with a range of aliphatic and allylic organozinc reagents. rsc.org
| Organometallic Reagent | Sulfur Source | Promoter/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Allylzinc Bromide | Arylsulfonyl Chloride/PPh₃ | CuI | Allylic Thioether | Good | rsc.org |
| Dialkylzinc | Arylsulfonyl Chloride/PPh₃ | CuI | Alkyl Thioether | Good to Excellent | rsc.org |
| Alkylzinc Halide | Arylsulfonyl Chloride/PPh₃ | CuI | Alkyl Thioether | Good | rsc.org |
Mechanistic Organic Chemistry and Reactivity of 2 Isopropylphenyl Allyl Sulfide Systems
Pericyclic Rearrangements and Chiral Induction
Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. In the context of (2-Isopropylphenyl)allyl sulfide (B99878), nih.govnih.gov-sigmatropic rearrangements are particularly prominent, offering a pathway to chiral products through carefully controlled reaction conditions.
Asymmetric Copper-Catalyzednih.govnih.gov-Sigmatropic Rearrangements of Allyl Sulfides
The copper-catalyzed reaction of allyl sulfides with diazo compounds provides a powerful method for the formation of new carbon-carbon bonds via a nih.govnih.gov-sigmatropic rearrangement of an intermediate sulfur ylide. cmu.edu This transformation has been a subject of intense study, aiming to achieve high levels of enantioselectivity. nih.govsemanticscholar.org
The stereochemical outcome of the copper-catalyzed nih.govnih.gov-sigmatropic rearrangement is highly dependent on the structure of the starting allyl sulfide. cmu.edu The presence of a bulky ortho-substituent, such as the isopropyl group in (2-Isopropylphenyl)allyl sulfide, can significantly influence the facial selectivity of the initial attack of the copper carbenoid on the sulfur atom. This, in turn, dictates the stereochemistry of the resulting sulfur ylide and, consequently, the final product.
Achieving high enantiomeric excess (ee) in these reactions is a key objective. Research has shown that the degree of asymmetric induction can be modest, with factors such as the electronic nature of the sulfide and the structure of the chiral ligand playing crucial roles. cmu.edu For instance, while allyl phenyl sulfide itself yields a product with a 14% ee under certain conditions, the introduction of substituents on the phenyl ring can alter this value. cmu.edu The challenge lies in the effective discrimination between the two lone pairs of electrons on the sulfur atom by the chiral catalyst. cmu.edu
Table 1: Enantiomeric Excess in Asymmetric Copper-Catalyzed nih.govnih.gov-Sigmatropic Rearrangements of Various Allyl Sulfides
| Allyl Sulfide | Ligand | Enantiomeric Excess (ee) |
| Allyl methyl sulfide | C2-symmetric bis-oxazoline | 2.8% |
| (1S,2S,5R)-(+)-Allyl menthyl sulfide | C2-symmetric bis-oxazoline | 60% |
| Allyl phenyl sulfide | C2-symmetric bis-oxazoline | 14% |
| Allyl p-methoxyphenyl sulfide | C2-symmetric bis-oxazoline | 8% |
Data sourced from a study on asymmetric copper-catalyzed nih.govnih.gov-sigmatropic rearrangements. cmu.edu
The design of the chiral ligand is paramount in controlling the enantioselectivity of the copper-catalyzed rearrangement. C2-symmetric bis-oxazoline and bisimine ligands have been employed, with their steric bulk directly impacting the degree of asymmetric induction. cmu.edu Larger, more sterically demanding ligands are generally required to achieve higher enantioselectivities in the formation of sulfur ylides compared to analogous cyclopropanation reactions. cmu.edu This is attributed to the need for greater differentiation of the prochiral faces of the sulfur atom. The development of novel ligands, such as P,N,N-ligands and phosphoramidites, continues to be an active area of research to improve the efficiency and selectivity of these transformations. nih.govacs.org
The steric hindrance provided by the o-isopropyl group on the phenyl ring of the substrate can work in concert with the chiral ligand to enhance stereochemical control. This substituent can create a more defined chiral pocket around the reactive center, favoring one pathway of carbenoid addition over the other.
The mechanism of the copper-catalyzed rearrangement proceeds through the formation of a transient sulfur ylide intermediate. cmu.edunih.gov This ylide is generated by the reaction of the allyl sulfide with a copper carbenoid, which is formed from a diazo compound in the presence of a copper catalyst. cmu.edubaranlab.org The sulfur ylide is a zwitterionic species with a negatively charged carbon adjacent to a positively charged sulfur atom. baranlab.org
Once formed, the sulfur ylide rapidly undergoes a concerted nih.govnih.gov-sigmatropic rearrangement. This process involves a five-membered cyclic transition state and is generally considered to be highly stereoselective. cmu.edu The chirality established during the initial formation of the ylide is thus transferred to the final product. cmu.edu While direct observation of these ylide intermediates is often challenging due to their transient nature, their existence is supported by a wealth of experimental and computational evidence. cmu.eduresearchgate.net The stability of the sulfur ylide can be influenced by the substituents on the sulfur and carbon atoms. baranlab.org
Gas-Phase Unimolecular Rearrangements: Electron Impact-Induced Claisen Rearrangement
In the gas phase, under electron impact (EI) conditions within a mass spectrometer, this compound and related aryl allyl sulfides can undergo a unimolecular rearrangement analogous to the Claisen rearrangement. nih.govresearchgate.net This process is initiated by the ionization of the molecule. The resulting molecular ion can then rearrange to form a mixture of products. nih.gov
Studies on allyl phenyl sulfide have shown the formation of characteristic fragment ions that are indicative of a Claisen-type rearrangement occurring in the ion source. nih.govresearchgate.net These include ions corresponding to the loss of a methyl group ([M - CH3]+), a thiol radical ([M - SH]+), and ethene ([M - C2H4]+•). nih.gov The formation of these fragments is rationalized by the initial rearrangement of the allyl phenyl sulfide molecular ion to an intermediate 2-allylthiophenol molecular ion. nih.gov This gas-phase chemistry provides valuable insights into the intrinsic reactivity of these molecules, free from solvent or catalyst effects. The presence of the isopropyl group in this compound would be expected to influence the fragmentation pattern, potentially leading to additional characteristic ions.
Oxidative Transformation Pathways
Beyond pericyclic rearrangements, this compound can undergo various oxidative transformations. The sulfur atom is susceptible to oxidation, and the allyl group provides a handle for further functionalization.
Allyl sulfides, in general, can participate in redox chemistry, potentially leading to the formation of various oxidized sulfur species. researchgate.net These reactions can be initiated by different oxidizing agents and can proceed through radical or ionic mechanisms. For instance, the reaction of allyl sulfides with thiols can lead to thiol/disulfide exchange reactions. researchgate.net Furthermore, under certain conditions, homolytic cleavage of the carbon-sulfur bond can generate thiyl radicals, which can participate in subsequent reactions. researchgate.net While specific studies on the detailed oxidative pathways of this compound are not extensively documented in the provided search results, the general principles of allyl sulfide reactivity suggest that it would be susceptible to oxidation at the sulfur atom to form sulfoxides and sulfones, and the double bond of the allyl group could undergo reactions such as epoxidation or dihydroxylation. The presence of the bulky isopropyl group might sterically hinder some of these transformations.
Atmospheric Photooxidation Studies on Allyl Sulfide Analogues
Hydroxyl Radical-Initiated Addition Mechanisms
The gas-phase reaction of allyl sulfide analogues with hydroxyl radicals is primarily initiated by the electrophilic addition of the •OH radical to the C=C double bond. This is a common reaction for unsaturated volatile organic compounds. Theoretical studies on allyl methyl sulfide (AMS) indicate that the addition of the •OH radical is not a direct process but is preceded by the formation of a pre-reactive complex. rsc.org
The addition can occur at either of the two carbon atoms of the allyl group's double bond, leading to two different radical adducts. In the case of AMS, the addition of the •OH radical to the terminal carbon (C1) is suggested to occur through a well-defined, albeit submerged, transition state. rsc.org The alternative addition to the internal carbon (C2) is thermodynamically possible and may occur through a branching of the C1 addition mechanism. rsc.orgudelar.edu.uy
The general mechanism for the •OH-initiated addition to an allyl sulfide can be represented as follows:
Step 1: Pre-reactive Complex Formation: The •OH radical and the allyl sulfide molecule form a weakly bound complex.
Step 2: •OH Addition: The •OH radical adds to one of the carbons of the double bond, forming a carbon-centered radical.
For this compound, the addition of the hydroxyl radical is expected to follow a similar pattern, leading to the formation of two possible initial radical adducts. The regioselectivity of this addition, i.e., whether addition is favored at the terminal or internal carbon of the allyl group, will be influenced by both steric and electronic factors imparted by the (2-isopropylphenyl) group.
Formation and Decomposition of Pre-reactive Complexes
Theoretical investigations into the reaction of •OH with allyl methyl sulfide have revealed the crucial role of pre-reactive complexes (PRCs). rsc.org The formation of a PRC, where the hydroxyl hydrogen interacts with the sulfur atom of the AMS while the oxygen is oriented towards the double bond, precedes the actual addition step. rsc.org This type of dipole-dipole complex has been previously reported for other sulfur-containing compounds like dimethyl sulfide (DMS) and is associated with a negative temperature dependence of the reaction rate. rsc.org
The subsequent fate of these peroxy radicals is complex and can involve various decomposition and rearrangement pathways, which are critical in determining the final products of the atmospheric oxidation.
Intramolecular Rearrangements and Radical Decomposition in Complex Environments (e.g., NOₓ Presence)
The peroxy radicals (RO₂) formed from the initial •OH addition and subsequent reaction with O₂ can undergo a variety of unimolecular and bimolecular reactions. In the absence of high concentrations of nitrogen oxides (NOₓ), intramolecular hydrogen shifts (autoxidation) can occur, leading to the formation of hydroperoxides and other oxidized products.
However, in environments where NOₓ is present, the reactions of RO₂ radicals with nitric oxide (NO) become significant. The reaction of an RO₂ radical with NO can lead to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or it can form an organonitrate (RONO₂).
For allyl sulfide analogues, theoretical studies on AMS have shown that the resulting alkoxy radicals can undergo complex intramolecular rearrangements and decomposition. rsc.orgudelar.edu.uy These pathways are thermodynamically favorable and can lead to a variety of smaller, oxygenated and sulfur-containing products. For instance, in the case of AMS, the decomposition pathways are predicted to produce species such as 2-hydroxy-acetaldehyde, 2-methyl-thio-acetaldehyde, and formaldehyde. rsc.orgudelar.edu.uy
A key intermediate proposed in the atmospheric oxidation of AMS is the methyl thiomethyl peroxy (MSP) radical. rsc.org This species is suggested to be the primary precursor to the formation of sulfur dioxide (SO₂), which is a major product observed in experimental studies of AMS oxidation. rsc.org The decomposition of the MSP intermediate can proceed through different pathways, some of which also regenerate •OH radicals, thus propagating the atmospheric oxidation chain. rsc.org
Given the structural similarities, the atmospheric oxidation of this compound in the presence of NOₓ is expected to proceed through analogous complex mechanisms of intramolecular rearrangement and decomposition, ultimately leading to the formation of various oxygenated organic compounds, organosulfur products, and sulfur dioxide.
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern offers clues about its structure.
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for (2-Isopropylphenyl)allyl sulfide (B99878) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of (2-Isopropylphenyl)allyl sulfide under EI conditions would likely proceed through several predictable pathways. Common fragmentation patterns for sulfides include cleavage of the carbon-sulfur bonds. The loss of the allyl group (C₃H₅) or the isopropyl group (C₃H₇) from the molecular ion would result in significant fragment ions. Cleavage of the allyl group could also lead to a stable allyl cation.
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| Fragment Ion | Structure / Loss | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 192 |
| [M - C₃H₅]⁺ | Loss of allyl group | 151 |
| [M - C₃H₇]⁺ | Loss of isopropyl group | 149 |
| [C₉H₁₁]⁺ | Isopropylphenyl fragment | 119 |
| [C₃H₅S]⁺ | Allyl sulfide fragment | 73 |
Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry
Atmospheric Pressure Chemical Ionization (APCI) serves as a vital mass spectrometry interface for the analysis of moderately polar and less polar, thermally stable compounds, such as this compound. wikipedia.org This gas-phase ionization technique is particularly well-suited for molecules that are not easily ionized by electrospray ionization (ESI). nih.gov
The process begins with the sample solution, typically from a liquid chromatograph, being nebulized and vaporized in a high-temperature tube, often between 350-500°C. wikipedia.org The resulting gas-phase analyte and solvent molecules are then subjected to a corona discharge. This discharge ionizes the solvent molecules, which in turn act as reagent gases to ionize the target analyte molecules through a series of ion-molecule reactions. creative-proteomics.com
For this compound, the primary ionization pathway in positive-ion mode is protonation, leading to the formation of the protonated molecular ion, [M+H]⁺. nih.gov In some instances, charge-transfer reactions can also occur, generating the radical cation, M⁺•. nih.gov The choice of solvent can significantly influence the ionization mechanism; for example, methanol (B129727) tends to promote proton transfer, while acetonitrile (B52724) can enhance charge transfer processes. nih.gov A key advantage of APCI is that it typically produces singly charged ions, simplifying the resulting mass spectrum and allowing for direct observation of the molecular mass. creative-proteomics.com
Table 1: APCI-MS Ionization Data for this compound
| Ion Species | Formation Mechanism | Significance |
| [M+H]⁺ | Proton Transfer | Provides molecular weight information. |
| M⁺• | Charge Transfer | Confirms molecular ion and can be influenced by solvent choice. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound by providing highly accurate mass measurements. colorado.edu Unlike standard mass spectrometry, which provides nominal mass, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.gov
This high precision allows for the calculation of a unique elemental formula. For this compound (C₁₂H₁₆S), the theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and sulfur. By comparing the experimentally measured accurate mass of the molecular ion to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This technique effectively distinguishes between compounds that may have the same nominal mass but different elemental compositions. colorado.edu
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆S |
| Theoretical Exact Mass | 192.0973 |
| Measured Mass (Example) | 192.0971 |
| Mass Error (ppm) | < 5 ppm |
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The covalent bonds in a molecule are not static; they undergo various stretching and bending motions at specific frequencies. msu.edu When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.
For this compound, several characteristic absorption bands are expected:
Aromatic Ring: The presence of the phenyl group will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz
Isopropyl Group: The C-H bonds of the isopropyl group will show stretching vibrations just below 3000 cm⁻¹.
Allyl Group: The alkene C=C double bond stretch is expected in the region of 1680-1640 cm⁻¹. vscht.cz The vinyl =C-H bond will exhibit a stretching vibration at a frequency slightly higher than 3000 cm⁻¹. vscht.cz
C-S Bond: The carbon-sulfur bond stretch is a weaker absorption and typically appears in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.
The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region, which contains complex patterns of absorptions unique to the molecule as a whole. vscht.cz
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic | C-H Stretch | ~3100-3000 |
| Aromatic | C=C Stretch | ~1600-1400 |
| Alkyl (Isopropyl) | C-H Stretch | < 3000 |
| Alkene (Allyl) | =C-H Stretch | > 3000 |
| Alkene (Allyl) | C=C Stretch | ~1680-1640 |
| Sulfide | C-S Stretch | ~800-600 |
Chromatographic Separation Techniques for Purification and Monitoring
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. wikipedia.org
In an HPLC system, the sample mixture is injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the individual components between the mobile and stationary phases. For a moderately nonpolar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water), would be a common approach.
By coupling HPLC with a detector, such as a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), the separation process can be monitored in real-time. creative-proteomics.com The use of LC-APCI-MS, in particular, provides a powerful combination of high-efficiency separation and sensitive, specific detection, making it an ideal technique for both the purification and the quantitative monitoring of this compound. wikipedia.org
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Approaches
Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic sulfur compounds due to its favorable balance of computational cost and accuracy. By approximating the electron density, DFT can elucidate the geometric and electronic properties of molecules like (2-Isopropylphenyl)allyl sulfide (B99878).
Note: The values in this table are hypothetical and serve as illustrative examples based on typical results for similar aryl sulfide compounds as specific literature on (2-Isopropylphenyl)allyl sulfide is unavailable.
For situations demanding higher accuracy, particularly in the calculation of reaction barriers and thermochemistry, high-level ab initio methods are utilized. While computationally more expensive than DFT, methods like Coupled Cluster (CC) theory provide results that are closer to experimental values.
Composite schemes have been developed to achieve high accuracy at a more manageable computational cost. An example is the SVECV-f12 procedure, which combines several calculations to approximate high-level results. chemrxiv.org This scheme typically involves:
Geometry optimization and frequency calculations using a DFT method.
Valence energy calculations using an explicitly correlated method like CCSD(T)-f12, which are then extrapolated to the complete basis set limit.
Corrections for core-valence electron correlation, often calculated at the MP2 level. chemrxiv.org
The SVECV-f12 method has been benchmarked for its ability to produce highly accurate reaction barrier heights, often with errors well under the limit of chemical accuracy (1 kcal/mol). chemrxiv.org Although not yet applied specifically to this compound in published research, this method would be ideal for refining the energetic profiles of its potential reactions, providing a benchmark against which DFT results can be compared.
Allyl sulfides can undergo various chemical transformations, such as thermal rearrangements or pyrolysis. Computational chemistry is instrumental in mapping the potential energy surfaces of these reactions, allowing for the determination of thermodynamic and kinetic parameters. Theoretical studies on similar molecules, such as allyl benzyl sulfide, have investigated reaction mechanisms, for example, distinguishing between a concerted pericyclic reaction and a stepwise free-radical pathway for pyrolysis. scribd.com
For a molecule like this compound, a potential thermal reaction is a retro-ene reaction, which would yield propene and (2-isopropylphenyl)thioaldehyde. Using DFT, one can locate the transition state (TS) structure for such a reaction and calculate the activation energy (Ea). scribd.com The thermodynamic favorability of the reaction can be assessed by calculating the change in Gibbs free energy (ΔG) between reactants and products. Comparing the activation energies for different possible pathways (e.g., concerted vs. radical) reveals the kinetically preferred mechanism. scribd.com
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Retro-Ene Reaction
| Reaction Pathway | Activation Energy (Ea) | ΔG (Reaction) | Mechanism |
|---|---|---|---|
| Concerted (Six-centered TS) | 35-45 kcal/mol | -10 to -15 kcal/mol | Pericyclic reaction involving a single transition state. scribd.com |
Note: These values are illustrative, based on computational studies of analogous allyl sulfide pyrolysis reactions, to demonstrate how such data is used to predict reaction feasibility and mechanism. scribd.com
Materials Science Applications and Research Perspectives
Exploration of Chemical Probes and Reagents in Advanced Synthetic Transformations
Without dedicated studies on (2-Isopropylphenyl)allyl sulfide (B99878), any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject matter.
Q & A
Q. How can researchers optimize the synthesis of (2-isopropylphenyl)allyl sulfide to minimize competing side reactions?
To optimize synthesis, focus on controlling reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For example, using hindered bases like 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) can reduce nonspecific dehydrochlorination pathways, favoring allyl sulfide formation over vinyl sulfide byproducts . Monitor reaction progress via GC-MS or NMR to identify intermediates and adjust stoichiometry accordingly.
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
Gas chromatography coupled with sulfur-selective detectors (e.g., flame photometric detection) is effective for quantifying low-concentration sulfides. For structural confirmation, combine H/C NMR with high-resolution mass spectrometry (HRMS). In biological matrices, use LC-MS/MS with stable isotope-labeled internal standards to account for matrix effects .
Q. How can researchers validate the biological activity of this compound in preclinical models?
Design dose-response studies in rodent models of oxidative stress or metabolic disorders, measuring biomarkers like glutathione levels or CYP2E1 activity. Include control groups treated with structurally related sulfides (e.g., diallyl sulfide) to assess specificity. Use in vitro assays (e.g., enzyme inhibition kinetics) to isolate mechanisms before in vivo testing .
Advanced Research Questions
Q. How can multivariate analysis resolve contradictions in data on sulfide reactivity and stability?
Apply hierarchical cluster analysis (HCA) or principal component analysis (PCA) to datasets containing variables like sulfide concentration, reaction temperature, and solvent polarity. For example, HCA heatmaps can cluster compounds with similar degradation profiles, identifying outliers caused by hidden variables (e.g., trace metal contaminants) . Validate clusters with follow-up experiments under controlled conditions.
Q. What experimental strategies mitigate side reactions during thiol-ene polymerization involving this compound?
Characterize radical-mediated side reactions (e.g., hydrogen abstraction) using real-time FTIR or Raman spectroscopy to track allyl sulfide consumption. Adjust the methacrylate-to-thiol ratio to balance polymerization speed and side reaction suppression. Incorporate chain-transfer agents (e.g., dithiothreitol) to redirect radical pathways and preserve allyl sulfide functionality .
Q. How can researchers model the interaction between this compound and cytochrome P450 enzymes?
Perform molecular docking simulations using crystal structures of CYP2E1 (PDB ID: 3E4E) to predict binding affinities. Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare inhibition kinetics (e.g., ) with known CYP2E1 inhibitors like diallyl sulfide to contextualize potency .
Q. What methodologies assess stress relaxation in polymer networks incorporating this compound?
Use dynamic mechanical analysis (DMA) to measure stress decay under constant strain. Correlate relaxation times with allyl sulfide content using time-temperature superposition (TTS) principles. For molecular-level insights, employ small-angle X-ray scattering (SAXS) to monitor network rearrangement during addition-fragmentation chain transfer (AFCT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
